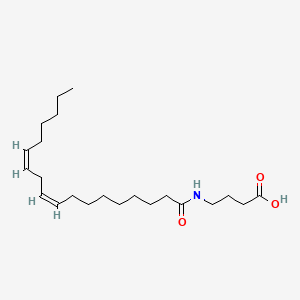
Gabalid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Linoleoyl gaba, also known as gabalid or gaba linoleamide, belongs to the class of organic compounds known as gamma amino acids and derivatives. These are amino acids having a (-NH2) group attached to the gamma carbon atom. N-Linoleoyl gaba is considered to be a practically insoluble (in water) and relatively neutral molecule.
Applications De Recherche Scientifique
Linoleic Acid Derivatives and Inflammation
Linoleic acid (LA) derivatives, including hydroxyoctadecadienoic acids and oxo-octadecadienoic acids, play a crucial role in regulating inflammation, which is relevant to metabolic syndrome and cancer. These derivatives impact airway and vascular smooth muscle function, pain sensitivity, and steroid hormone regulation. They influence cell adhesion molecules and transcription factors, which are pivotal in inflammatory processes. This understanding opens avenues for novel pharmacological interventions to modulate inflammation beneficially (Vangaveti et al., 2016).
Amino Acid-Functionalized Quantum Dots
The functionalization of carbon-based quantum dots with amino acids enhances their electronic and optical properties. This improvement is promising for fabricating optoelectronic devices, suggesting a broad range of applications in sensors and energy storage systems. Such innovations highlight the potential of amino acid-functionalized quantum dots in various technological domains, encouraging further exploration into their applications (Ravi et al., 2021).
Methionine Sources and Bioefficacy
Research comparing 2-hydroxy-4-(methylthio) butanoic acid (HMTBA) and DL-methionine (DL-Met) explores their chemical, metabolic, and nutritional aspects, providing insight into their relative bioefficacy in monogastric animals. This comparison informs nutritional strategies and enhances understanding of methionine supplementation's effects on animal health and growth, supporting the development of efficient feed formulations (Vázquez-Añón et al., 2017).
Conjugated Linoleic Acid and Anti-Inflammatory Mechanisms
Conjugated linoleic acid (CLA) exhibits various health benefits, including anti-inflammatory properties, by modulating gene expression through peroxisome proliferator-activated receptors and influencing eicosanoid synthesis. These mechanisms suggest CLA's potential in treating inflammatory conditions and highlight the need for further research to develop CLA-based nutritional therapies for inflammation-related diseases (Bassaganya-Riera et al., 2002).
Branched Polymers from Poly(amino acids)
Highly branched polymers based on poly(amino acid)s, such as poly(L-lysine) and poly(L-glutamic acid), are investigated for biomedical applications, including drug and gene delivery. The unique properties of these polymers, derived from their branched structures, offer promising platforms for developing advanced therapeutic delivery systems, emphasizing the role of amino acid-based polymers in future medical innovations (Thompson & Scholz, 2021).
Propriétés
Numéro CAS |
84393-31-7 |
|---|---|
Formule moléculaire |
C22H39NO3 |
Poids moléculaire |
365.5 g/mol |
Nom IUPAC |
4-[[(9Z,12Z)-octadeca-9,12-dienoyl]amino]butanoic acid |
InChI |
InChI=1S/C22H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21(24)23-20-17-19-22(25)26/h6-7,9-10H,2-5,8,11-20H2,1H3,(H,23,24)(H,25,26)/b7-6-,10-9- |
Clé InChI |
YGFYZZQGVSUXJE-HZJYTTRNSA-N |
SMILES isomérique |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)NCCCC(=O)O |
SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)NCCCC(=O)O |
SMILES canonique |
CCCCCC=CCC=CCCCCCCCC(=O)NCCCC(=O)O |
Synonymes |
GABA linoleamide GABA-linoleamide gabalid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[[[1-[[2-(3-Chlorophenyl)-5-methyl-4-oxazolyl]methyl]-3-piperidinyl]-oxomethyl]amino]-1-piperidinecarboxylic acid ethyl ester](/img/structure/B1235500.png)
![8-Methyl-1-[2-(2-methyl-1-piperidinyl)-2-oxoethyl]-4-[1]benzopyrano[4,3-c]pyrazolone](/img/structure/B1235501.png)
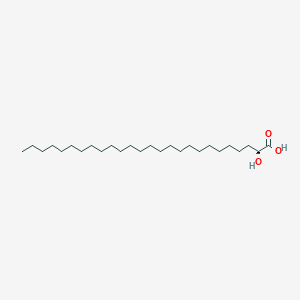
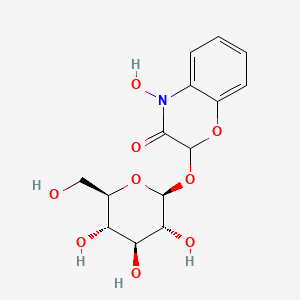

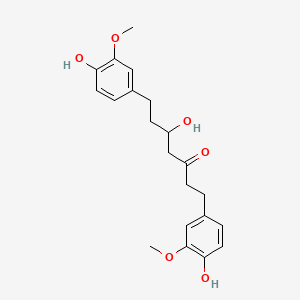
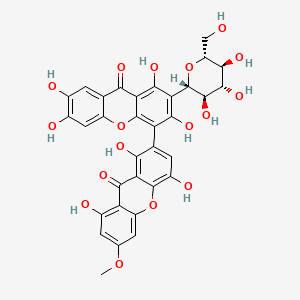
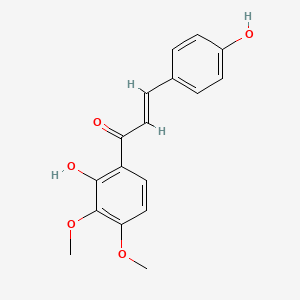
![2-[[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]amino]acetic acid](/img/structure/B1235513.png)
![1R,3Z,9S-2,6,10,10 Tetramethylbicyclo[7.2.0]undeca-2,6-diene](/img/structure/B1235514.png)
![4,5-Dihydrooxazol-5-one, 4-[4-benzyloxy-2-fluoro-5-methoxybenzylidene]-](/img/structure/B1235515.png)


![(6R,7R)-7-[[(2E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-[(4-carbamoyl-1-azoniabicyclo[2.2.2]octan-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1235520.png)
